molecular formula C15H14F2N4O3S B2534015 5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide CAS No. 2034454-43-6

5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide

Cat. No.: B2534015
CAS No.: 2034454-43-6
M. Wt: 368.36
InChI Key: BEVQXAWUBSADLH-UHFFFAOYSA-N
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Description

5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C15H14F2N4O3S and its molecular weight is 368.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antitumor Potential and Drug Synthesis

5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide, due to its structural complexity and incorporation of fluorine atoms, could be instrumental in the synthesis and development of potential antitumor drugs. Fluorinated compounds, such as those related to nicotinamide and benzothiazole derivatives, have shown promising in vitro cytotoxic activity against various cancer cell lines. These compounds often exhibit a biphasic dose-response relationship, indicating a potential for significant antitumor specificity (Hutchinson et al., 2001). Moreover, the synthesis of co-crystals involving fluorouracil and nicotinamide has indicated potential enhancements in solubility, bioavailability, and antitumor efficacy, suggesting a pathway for the development of more effective cancer treatments (Zhang et al., 2020).

Pharmacokinetic Optimization

The structural manipulation of fluorinated compounds, including those akin to this compound, has been explored to optimize pharmacokinetic properties. Such modifications have been found to improve the solubility, oil-water partition coefficient, and overall pharmacokinetic profile of potential anticancer drugs, leading to enhanced bioavailability and therapeutic efficacy (Zhang et al., 2020).

Mechanism of Action Exploration

Studies on similar fluorinated nicotinamide derivatives have provided insights into the mechanisms through which these compounds exert their antitumor effects. The structural features of such molecules, including the presence of fluorine atoms, play critical roles in their interaction with biological targets, influencing their cytotoxic activities against cancer cells. This research direction holds the promise of identifying novel targets and mechanisms for cancer therapy, potentially leading to the development of more effective anticancer drugs with specificity for particular cancer types (Hutchinson et al., 2001).

Properties

IUPAC Name

5-fluoro-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4O3S/c1-20-13-3-2-11(16)7-14(13)21(25(20,23)24)5-4-19-15(22)10-6-12(17)9-18-8-10/h2-3,6-9H,4-5H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVQXAWUBSADLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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